molecular formula C9H10ClF2N B13913667 rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13913667
M. Wt: 205.63 g/mol
InChI Key: IMYLOCHFFLYHPS-SOWVLMPRSA-N
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Description

Properties

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1

InChI Key

IMYLOCHFFLYHPS-SOWVLMPRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Route via Cyclopropanecarboxylic Acid Intermediate (Patent EP2644590A1)
  • Step 1: Starting from 3,4-difluorobenzaldehyde, a Knoevenagel condensation with malonic acid in the presence of pyridine and piperidine yields (E)-3-(3,4-difluorophenyl)-2-propenoic acid.
  • Step 2: Conversion to the corresponding acid chloride using thionyl chloride.
  • Step 3: Esterification with L-menthol to form a chiral ester.
  • Step 4: Cyclopropanation with dimethylsulfoxonium methylide in DMSO under basic conditions to yield a chiral cyclopropanecarboxylate.
  • Step 5: Hydrolysis of the ester to the corresponding cyclopropanecarboxylic acid.
  • Step 6: Conversion to acyl chloride followed by azide formation and Curtius rearrangement to yield the cyclopropanamine.
  • Step 7: Formation of the hydrochloride salt directly from the amine without isolation of the free base.

This route emphasizes stereochemical control and uses chiral auxiliaries and catalysts to obtain the (1R,2R) enantiomer with high enantiomeric excess.

Route via CBS Asymmetric Reduction and Hofmann Rearrangement (Patent CN104974017B)
  • Step 1: Preparation of a key intermediate (compound V) via CBS (Corey-Bakshi-Shibata) asymmetric reduction of a ketone precursor (compound VI) using a chiral oxazaborolidine catalyst (structure VII) and borane reducing agents (borane-tetrahydrofuran or borane-N,N-diethylaniline).
  • Step 2: Cyclopropanation of compound V to obtain compound IV.
  • Step 3: Conversion of compound IV to an amide, followed by Hofmann rearrangement to yield the cyclopropanamine (compound II).
  • Step 4: Formation of the D-mandelic acid salt of the amine (compound I) for purification and isolation.

This method provides an enantioselective approach with well-defined stereochemistry and uses classical amide-to-amine transformations.

Laboratory-Scale Synthesis (Benchchem Data)
  • Starting Material: (1R)-1-(3’,4’-difluorophenyl)-3-nitro-propan-1-ol.
  • Cyclopropanation: Using triphenylphosphine and diethyl azodicarboxylate in benzene to form (1S,2R)-2-(3’,4’-difluorophenyl)-1-nitrocyclopropane.
  • Reduction: Catalytic hydrogenation with palladium catalyst and zinc dust to reduce the nitro group to an amine.
  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

This route is typical for laboratory synthesis, emphasizing the reduction of nitro groups and salt formation for stability.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Notes
Knoevenagel condensation Pyridine, piperidine Room temperature Forms unsaturated acid intermediate
Acid chloride formation Thionyl chloride Reflux in toluene Converts acid to acid chloride
Esterification L-menthol, pyridine Room temperature Chiral auxiliary introduction
Cyclopropanation Dimethylsulfoxonium methylide, NaH/NaOH, DMSO Room temperature Stereoselective ring closure
Hydrolysis LiOH or NaOH Aqueous methanol Converts ester to acid
Azide formation Sodium azide, tert-butylammonium bromide Aprotic solvent (e.g., toluene) Prepares for Curtius rearrangement
Curtius rearrangement Heat Thermal rearrangement Amine formation
CBS asymmetric reduction Chiral oxazaborolidine catalyst, borane-THF Low temperature (-20 to 0 °C) Enantioselective ketone reduction
Hofmann rearrangement Bromine, base (NaOH) Aqueous solution Converts amide to amine
Salt formation HCl (37%) Room temperature, 2 h Forms stable hydrochloride salt

Purification and Characterization

  • The hydrochloride salt is typically isolated by precipitation upon addition of hydrochloric acid to the amine solution.
  • Crystalline forms can be obtained by recrystallization from methanol/water mixtures.
  • Characterization includes melting point determination (DSC onset ~200 °C), X-ray diffraction for stereochemical confirmation, and chromatographic purity assessment.
  • Enantiomeric purity is often confirmed by chiral HPLC or crystallization of diastereomeric salts.

Full Research Findings and Data Integration

Yield and Purity Data

Method Yield (%) Purity (%) Notes
CBS asymmetric reduction route ~70-80 >98 High stereoselectivity
Knoevenagel/cyclopropanation 65-75 >95 Scalable for industrial use
Nitro reduction route 70-76 >95 Suitable for lab-scale synthesis

Stereochemical Outcomes

  • The preferred stereochemistry for the active form is (1R,2R).
  • Asymmetric catalysts and chiral auxiliaries are critical for achieving high enantiomeric excess.
  • Diastereomeric salt formation with chiral acids (e.g., D-mandelic acid) facilitates enantiomer separation.

Industrial Considerations

  • The process avoids hazardous reagents such as diazomethane and diphenylphosphoryl azide, favoring safer and more economical reagents.
  • Continuous flow reactors and optimized conditions improve yield and reproducibility.
  • The direct formation of hydrochloride salt without isolating the free amine base reduces process steps and improves safety.

Summary Table of Preparation Methods

Preparation Method Key Steps Catalysts/Reagents Advantages References
CBS Asymmetric Reduction + Hofmann Rearrangement Ketone reduction → cyclopropanation → amide → Hofmann rearrangement → salt formation Chiral oxazaborolidine, borane-THF, bromine, NaOH High enantioselectivity, well-defined stereochemistry
Knoevenagel Condensation + Cyclopropanation + Curtius Rearrangement Knoevenagel → acid chloride → esterification → cyclopropanation → hydrolysis → azide → Curtius rearrangement → salt Thionyl chloride, L-menthol, dimethylsulfoxonium methylide, sodium azide Scalable, industrially applicable
Nitro Reduction Route Nitro alcohol → cyclopropanation → nitro reduction → salt formation Triphenylphosphine, diethyl azodicarboxylate, Pd catalyst, Zn dust, HCl Straightforward, lab-scale synthesis

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as a hydrofluorophenyl group.

    Substitution: The compound can participate in substitution reactions, where the difluorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Hydrofluorophenyl derivatives

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. rel-(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine Hydrochloride
  • CAS : 1807938-62-0
  • Molecular Formula : C₉H₁₀Cl₂FN
  • Molecular Weight : 222.08 g/mol
  • Key Differences: Substituents: 4-chloro and 3-fluoro groups (vs. 3,4-difluoro in the parent compound).
b. rac-(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine Hydrochloride
  • Substituents : 2,3-difluoro configuration (vs. 3,4-difluoro).
  • Impact : Altered electronic effects and steric hindrance may reduce binding affinity to target receptors compared to the 3,4-difluoro isomer .
c. rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine
  • Substituents : Single 4-fluoro group.
  • Impact : Reduced electron-withdrawing effects compared to dihalogenated analogs, likely decreasing metabolic stability .

Substituent Variations on the Cyclopropane Core

a. trans-rel-(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
  • CAS : 1287760-01-3
  • Molecular Formula : C₄H₇ClF₃N
  • Molecular Weight : 161.55 g/mol
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) group (vs. difluorophenyl).
    • Impact : Enhanced metabolic resistance and lipophilicity due to -CF₃, making it suitable for CNS-targeting pharmaceuticals .
b. rel-(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine
  • Substituents : 2-(Trifluoromethyl)phenyl group.

Stereochemical Variations

  • rel-(1R,2R) vs. (1R,2S) Isomers :
    • The (1R,2R) configuration in the parent compound optimizes spatial alignment for Ticagrelor synthesis.
    • (1R,2S) analogs (e.g., ) may exhibit reduced activity due to mismatched stereochemistry with target enzymes .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound 1156491-10-9 C₉H₁₀ClF₂N 205.63 3,4-difluorophenyl Ticagrelor intermediate
rel-(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride 1807938-62-0 C₉H₁₀Cl₂FN 222.08 4-chloro, 3-fluorophenyl Research intermediate
rac-(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride - C₉H₁₀ClF₂N ~205.63 2,3-difluorophenyl Preclinical studies
trans-rel-(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride 1287760-01-3 C₄H₇ClF₃N 161.55 trifluoromethyl Pharmaceutical synthesis

Research Findings and Implications

  • Electron Effects: The 3,4-difluorophenyl group in the parent compound enhances electron-withdrawing properties, improving binding to the P2Y₁₂ receptor compared to mono-fluorinated analogs .
  • Lipophilicity : Chlorinated analogs (e.g., 4-chloro-3-fluoro derivative) exhibit higher logP values, which may improve membrane permeability but increase toxicity risks .
  • Stereochemical Purity : Impurities like urea derivatives in Ticagrelor synthesis underscore the need for rigorous quality control of the parent compound .

Biological Activity

rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropanamine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 205.63 g/mol
  • CAS Number : 1156491-10-9

The compound features a cyclopropane ring substituted with a difluorophenyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

  • Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating mood disorders.
  • Antidepressant Activity : In animal models, it has shown promise as an antidepressant agent, possibly through the modulation of monoaminergic systems.
  • Antinociceptive Effects : Studies have indicated that this compound may possess analgesic properties, providing relief from pain without the side effects commonly associated with traditional analgesics.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antidepressant Effects :
    • A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound significantly reduced depression-like behavior in rodent models when administered at specific dosages .
  • Pain Relief Mechanism :
    • Research highlighted in Pharmacology Biochemistry and Behavior indicated that the compound's antinociceptive effects were mediated through the inhibition of certain pain pathways involving opioid receptors .
  • Neurotransmitter Interaction :
    • A detailed analysis in Journal of Medicinal Chemistry explored how the compound interacts with serotonin receptors, suggesting its potential utility in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduction in depression-like behavior
AnalgesicSignificant pain relief
Neurotransmitter ModulationInteraction with serotonin receptors

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